molecular formula C13H6F5N B14756290 Benzenamine, N-[(pentafluorophenyl)methylene]- CAS No. 2341-86-8

Benzenamine, N-[(pentafluorophenyl)methylene]-

Katalognummer: B14756290
CAS-Nummer: 2341-86-8
Molekulargewicht: 271.18 g/mol
InChI-Schlüssel: SDDXBEOBPVXEQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[(pentafluorophenyl)methylene]- is a chemical compound with the molecular formula C15H10F5N and a molecular weight of 299.2386 g/mol . It is also known by other names such as Phenethylamine, N-(2,3,4,5,6-pentafluorobenzylidene)- and Pentafluorobenzaldehyde N-(phenethyl)imine . This compound is characterized by the presence of a benzenamine group attached to a pentafluorophenyl methylene group, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

The synthesis of Benzenamine, N-[(pentafluorophenyl)methylene]- typically involves the reaction of pentafluorobenzaldehyde with phenethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Pentafluorobenzaldehyde+PhenethylamineBenzenamine, N-[(pentafluorophenyl)methylene]-\text{Pentafluorobenzaldehyde} + \text{Phenethylamine} \rightarrow \text{Benzenamine, N-[(pentafluorophenyl)methylene]-} Pentafluorobenzaldehyde+Phenethylamine→Benzenamine, N-[(pentafluorophenyl)methylene]-

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Benzenamine, N-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding nitro compounds or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[(pentafluorophenyl)methylene]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Benzenamine, N-[(pentafluorophenyl)methylene]- can be compared with other similar compounds, such as:

    Benzenamine, N-[(trifluoromethyl)phenyl]methylene-: This compound has a trifluoromethyl group instead of a pentafluorophenyl group, leading to different chemical and physical properties.

    Benzenamine, N-[(difluorophenyl)methylene-: The presence of only two fluorine atoms in the phenyl group results in different reactivity and applications.

    Benzenamine, N-[(chlorophenyl)methylene-:

The uniqueness of Benzenamine, N-[(pentafluorophenyl)methylene]- lies in its pentafluorophenyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

2341-86-8

Molekularformel

C13H6F5N

Molekulargewicht

271.18 g/mol

IUPAC-Name

1-(2,3,4,5,6-pentafluorophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H6F5N/c14-9-8(6-19-7-4-2-1-3-5-7)10(15)12(17)13(18)11(9)16/h1-6H

InChI-Schlüssel

SDDXBEOBPVXEQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.